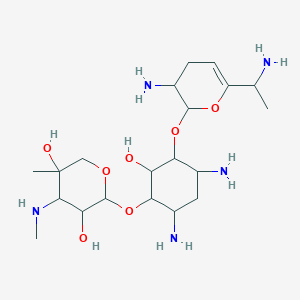
Verdamicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Verdamicin is primarily obtained through fermentation. The bacterium Micromonospora grisea is cultured under specific conditions to produce the antibiotic. The fermentation broth is then processed to isolate and purify this compound .
Industrial Production Methods
In industrial settings, large-scale fermentation processes are employed. The conditions are optimized to maximize the yield of this compound. This involves controlling factors such as temperature, pH, and nutrient supply to the bacterial cultures .
Chemical Reactions Analysis
Types of Reactions
Verdamicin undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives.
Transamination: This reaction involves the transfer of an amino group to this compound, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents and transaminases. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives such as gentamicin C2a and gentamicin C2 .
Scientific Research Applications
Verdamicin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Researchers use this compound to study bacterial resistance mechanisms.
Mechanism of Action
Verdamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This leads to the disruption of bacterial cell function and ultimately cell death. The molecular targets of this compound include the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin
- Netilmicin
- Sisomicin
- Amikacin
- Kanamycin
- Etilmicin
Uniqueness
Verdamicin is unique due to its broad-spectrum activity and its ability to overcome certain bacterial resistance mechanisms. It is structurally similar to other aminoglycosides but has distinct chemical properties that make it effective against a wider range of bacterial strains .
Properties
CAS No. |
49863-48-1 |
|---|---|
Molecular Formula |
C20H39N5O7 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3 |
InChI Key |
XUSXOPRDIDWMFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1=CC[C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
Canonical SMILES |
CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















